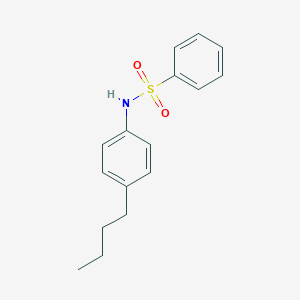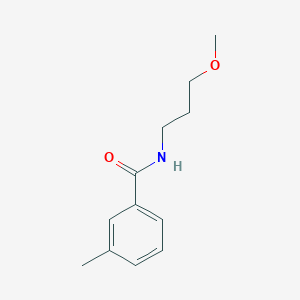
N-(2-ethyl-6-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)propanamide, also known as N-ethyl-6-methyl-2-(4-methylphenyl)hexanamide or EHM-001, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(2-ethyl-6-methylphenyl)propanamide is not fully understood. However, it has been suggested that it may act through the modulation of ion channels or the inhibition of certain enzymes.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been found to have analgesic effects, which may be due to its ability to modulate the activity of certain ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethyl-6-methylphenyl)propanamide in lab experiments is its neuroprotective properties, which may be useful in the study of neurodegenerative diseases. Additionally, its analgesic effects may be useful in the study of chronic pain. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for the study of N-(2-ethyl-6-methylphenyl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-ethyl-6-methylphenyl)propanamide involves the reaction of 2-bromo-6-methylacetophenone with ethylmagnesium bromide, followed by the reaction with isobutyryl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have analgesic effects, which may be useful in the treatment of chronic pain.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO/c1-4-10-8-6-7-9(3)12(10)13-11(14)5-2/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
UNLJHIWSNWSNKA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















